REACTION_CXSMILES
|
Cl.[N:2]1([C:7]2[N:12]=[C:11]([C:13]3[S:17][C:16]([NH:18]C(=O)C)=[N:15][C:14]=3[CH3:22])[CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][N:4]=[CH:3]1>C(O)C>[N:2]1([C:7]2[N:12]=[C:11]([C:13]3[S:17][C:16]([NH2:18])=[N:15][C:14]=3[CH3:22])[CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][N:4]=[CH:3]1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC=CC(=N1)C1=C(N=C(S1)NC(C)=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
is partitioned between saturated aqueous NaHCO3 and CH2Cl2 containing 10% methanol
|
Type
|
EXTRACTION
|
Details
|
extracted a further 4×CH2Cl2 containing 10% methanol
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic layers
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=CC=CC(=N1)C1=C(N=C(S1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |